The compound (4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is a unique organic molecule that belongs to the class of benzoxazepines. This compound features a cyclopropyl group and a tetrahydrobenzo structure, which contributes to its potential biological activity and applicability in medicinal chemistry. The structural complexity of this compound makes it an interesting subject for research in synthetic organic chemistry and pharmacology.
The compound can be synthesized through various methods that involve multi-step reactions. Research indicates that derivatives of benzoxazepine structures have been explored for their pharmacological properties, including potential applications in treating neurological disorders and other health conditions .
This compound is classified under heterocyclic compounds, specifically within the oxazepine family. Its structural characteristics include a fused bicyclic system containing nitrogen and oxygen atoms, which are crucial for its reactivity and interaction with biological targets.
The synthesis of (4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol typically involves several key steps:
Technical details regarding specific reagents and conditions used in these reactions are critical for optimizing yield and purity .
The molecular structure of (4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol can be depicted as follows:
The structure features a bicyclic oxazepine ring system with a cyclopropyl substituent and a hydroxymethyl group at the nitrogen position.
The compound can undergo various chemical reactions typical for oxazepines:
Technical details about reaction conditions such as temperature, solvent choice, and catalysts are essential for successful transformations .
The mechanism of action for this compound is not fully elucidated but may involve interactions with specific receptors or enzymes in biological systems. Given its structural features, it could potentially modulate neurotransmitter systems or act as an inhibitor of certain metabolic pathways.
Data from pharmacological studies could provide insights into its efficacy and safety profile when tested in vitro and in vivo .
Relevant data from studies indicate that the compound's stability and reactivity can vary based on its environment and formulation .
The compound has potential applications in:
Research continues to explore the full potential of this compound within these fields .
The synthesis of benzoxazepinone derivatives like (4-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol follows meticulously designed multi-step routes to establish the core scaffold while incorporating specific pharmacophores. A representative pathway begins with commercially available methyl 2-amino-4-bromobenzoate. The critical cyclopropylmethyl group is introduced early via reductive amination using cyclopropanecarbaldehyde and sodium triacetoxyborohydride, establishing the essential N-substituent that profoundly influences biological activity. This intermediate undergoes ester reduction with lithium aluminum hydride to yield the corresponding benzyl alcohol precursor. Subsequent cyclization forms the seven-membered oxazepine ring through a two-step sequence: (1) chloroacetylation under Schotten-Baumann conditions, and (2) base-mediated intramolecular Williamson ether synthesis using potassium tert-butoxide. The bromine at the 8-position serves as a handle for late-stage Suzuki-Miyaura cross-coupling to install diverse aryl/heteroaryl groups, though in the target methanol derivative, this position remains unsubstituted for hydroxymethyl functionalization .
Key optimization focuses on controlling regioselectivity during cyclization and improving overall yield. Alternative cyclization agents like bromoacetyl bromide have been explored, though chloroacetyl chloride remains preferred due to lower cost and easier handling. The sequence strategically positions protecting groups to prevent side reactions, particularly during the reductive amination and ester reduction steps. Solvent screening revealed that anhydrous tetrahydrofuran maximizes yield during the reduction step (>85%), while dimethylformamide facilitates efficient cyclization [2].
Table 1: Key Synthetic Intermediates and Transformations
Step | Key Transformation | Reagents/Conditions | Purpose |
---|---|---|---|
Reductive Amination | Primary amine → Secondary amine | Cyclopropanecarbaldehyde, NaBH(OAc)₃, DCE, rt | Install cyclopropylmethyl group |
Ester Reduction | Methyl ester → Primary alcohol | LiAlH₄, anhydrous THF, 0°C to reflux | Generate alcohol for cyclization |
Chloroacetylation | Alcohol → Chloroacetamide | Chloroacetyl chloride, NaOH, DCM/H₂O, 0°C | Introduce ring-closing moiety |
Cyclization | Linear → Heterocyclic core | t-BuOK, THF, reflux | Form 1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one |
Hydroxymethyl Installation | Bromide → Alcohol | (Not required for target) | Specific to variant synthesis |
Cyclization to form the benzo[f][1,4]oxazepine core presents significant challenges due to potential competing reactions and the entropic penalty associated with forming a medium-sized ring. Two predominant cyclization strategies have been optimized for this scaffold:
Stepwise Alkylation-Cyclization: This method involves the initial formation of a chloroacetamide intermediate (as described in Section 1.1). The subsequent ring closure is efficiently catalyzed by strong bases like potassium tert-butoxide in THF under reflux. This approach offers good control over reaction regiochemistry and minimizes dimerization or polymerization side products. Yields typically range from 65-78% after optimization, with the reaction concentration (0.1-0.3 M) critically impacting efficiency [2].
One-Pot Tandem Deprotection-Cyclization: For protected precursors (e.g., tert-butyloxycarbonyl (Boc)-protected amines), a streamlined one-pot process using acidic conditions (trifluoroacetic acid in dichloromethane) simultaneously removes the protecting group and facilitates cyclization via the transiently generated amine nucleophile attacking the carbonyl of a neighboring ester or activated carboxylate. While reducing purification steps, this method requires precise stoichiometric control of the acid to prevent degradation of the acid-sensitive cyclopropyl group [2].
Microwave-assisted synthesis has been explored to accelerate the cyclization step, significantly reducing reaction times from several hours to under 30 minutes while maintaining or slightly improving yields (70-82%). However, scalability remains a limitation for this approach. Crucially, both methods require rigorous exclusion of moisture during the ring-forming step to prevent hydrolysis of the chloroacetamide intermediate or the nascent lactam [2].
The N1-cyclopropylmethyl group in (4-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is a critical structural determinant influencing both potency and metabolic stability. Structure-Activity Relationship (SAR) studies systematically explored substituents at this position, revealing profound effects on biological activity:
These findings highlight that while cyclopropylmethyl provides a viable starting point, strategic replacement, particularly with the isopropyl group, optimizes the overall pharmacokinetic profile without sacrificing potency against the intended target. The cyclopropyl group itself on the saturated ring portion of the oxazepine (position 4) is distinct from the N1-cyclopropylmethyl and its role in core conformation is under investigation.
Table 2: Impact of N1-Substituent on Potency and Metabolic Stability
Compound | R (N1-Substituent) | EC₅₀ (nM) in HL-60 [a] | mS9 ER [b] | Solubility (µM) | clogP [c] | LipE [d] |
---|---|---|---|---|---|---|
OXS003976 (5) | Cyclopropylmethyl | 960 | 0.54 | >200 | 1.7 | 4.3 |
6 | H | >10,000 | n.d. | >200 | 0.6 | n.a. |
7 | Methyl | >30,000 | 0.07 | >200 | 1.0 | n.a. |
8 | Ethyl | 6,200 | 0.25 | >200 | 1.4 | 3.8 |
OXS007002 (9) | Isopropyl | 620 | 0.33 | >200 | 1.7 | 4.5 |
10 | Isopropylmethyl | 740 | 0.51 | >200 | 2.1 | 4.0 |
11 | Cyclobutylmethyl | 1,900 | 0.05 | 33 | 1.9 | 3.8 |
12 | Cyclopentyl | 650 | 0.83 | 124 | 2.2 | 4.0 |
14 | Phenyl | 220 | 0.54 | 14 | 2.8 | 3.9 |
[a] Concentration for 50% maximal CD11b expression upregulation in HL-60 AML cells. [b] Extraction Ratio in mouse S9 fraction (metabolic stability; lower = more stable). [c] Calculated octanol-water partition coefficient. [d] Lipophilic Efficiency (LipE = pEC₅₀ - clogP).
Resynthesis of the core structure and its key analogues, following strictly defined protocols, is mandatory for confirming structural identity and biological activity before detailed characterization and progression. This process involves three critical stages:
This stringent resynthesis and validation protocol ensures the structural integrity and reliability of biological data attributed to "(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol" and its analogues, forming a critical foundation for further development.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: